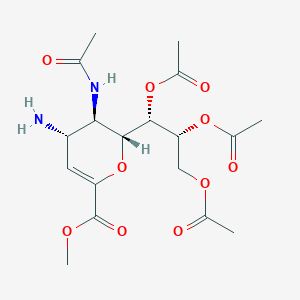

Zanamivir Amine Triacetate Methyl Ester

Description

Contextualization within Neuraminidase Inhibitor Research Landscape

The exploration of neuraminidase inhibitors as a therapeutic strategy against influenza began to gain significant traction in the latter half of the 20th century. researchgate.net Neuraminidase, an enzyme present on the surface of the influenza virus, is essential for the release of newly formed virus particles from infected cells, thereby promoting the spread of the infection. researchgate.netnih.gov The inhibition of this enzyme is a key mechanism for controlling viral replication.

Zanamivir (B325) was a pioneering achievement in this area, emerging as one of the first commercially developed neuraminidase inhibitors. nih.gov Its development was a landmark in structure-based drug design. nih.gov The research landscape for neuraminidase inhibitors has since expanded to include other drugs like oseltamivir (B103847), peramivir, and laninamivir. nih.govplos.org Systematic reviews and meta-analyses of neuraminidase inhibitors have been conducted to evaluate their efficacy and safety profiles in the treatment and prophylaxis of influenza. nih.govplos.orgnih.gov This ongoing research highlights the importance of this class of antiviral drugs in public health preparedness for seasonal epidemics and potential pandemics. researchgate.net

Significance as a Synthetic Intermediate and Research Probe

Zanamivir Amine Triacetate Methyl Ester is a pivotal intermediate in the synthesis of Zanamivir. usbio.net While various synthetic routes to Zanamivir have been developed, many involve the use of advanced intermediates like this compound to construct the core structure of the drug and introduce the necessary functional groups. The synthesis of Zanamivir often starts from readily available precursors like sialic acid (Neu5Ac) or D-glucono-δ-lactone, which are then subjected to a series of chemical transformations to yield complex intermediates. nih.gov

Beyond its role in manufacturing, this compound and related derivatives are valuable as research probes. The synthesis of various analogues of Zanamivir, often stemming from common intermediates, allows researchers to investigate the structure-activity relationships (SAR) of neuraminidase inhibitors. gpatindia.comnih.gov By systematically modifying different parts of the Zanamivir scaffold, scientists can identify which chemical features are critical for potent inhibitory activity. For example, derivatives with modifications at the C-4 and C-5 positions have been synthesized to understand their impact on binding to the neuraminidase active site. nih.gov These studies are instrumental in designing new inhibitors with improved efficacy or the ability to overcome drug resistance.

Evolution of Zanamivir Derivatives in Antiviral Drug Discovery

The development of Zanamivir spurred further research into a wide array of derivatives with the aim of enhancing antiviral properties. These modifications have targeted various positions on the Zanamivir molecule to improve factors such as binding affinity, bioavailability, and activity against resistant viral strains.

Research has explored modifications at the C-4 position, where the guanidino group of Zanamivir plays a crucial role in binding to the neuraminidase active site. Studies have shown that derivatization at this position with thiocarbamates, α-amino acids, or cyclic secondary amines often leads to decreased inhibitory activities. gpatindia.com Conversely, certain C-4 modified analogues with different alkyl chains have demonstrated high efficiency. gpatindia.com

The C-5 position has also been a target for modification. The synthesis of derivatives with different substituents in place of the N-acetyl group has been explored to probe the binding pocket of the neuraminidase enzyme. nih.gov Furthermore, C-6 ether modified 4-amino zanamivir analogues have been synthesized and evaluated. nih.gov

Other innovative approaches have included the development of multivalent Zanamivir derivatives. For instance, tetravalent Zanamivir has been shown to exhibit potent inhibitory activity against drug-resistant influenza viruses. researchgate.net The rationale behind this approach is that a multivalent inhibitor can simultaneously bind to multiple neuraminidase subunits on the viral surface, leading to a significant increase in binding avidity.

The following tables summarize some of the key research findings on various Zanamivir derivatives:

| Derivative Class | Modification | Research Finding |

| Sulfonate Analogues | Carboxylate group replaced with a sulfonate group | Exhibit stronger binding to avian influenza neuraminidase H5N1 compared to the carboxylate and phosphate (B84403) analogues. gpatindia.com |

| Alkoxyalkyl Ester Derivatives | Esterification of the carboxylate group | Demonstrated improved oral bioavailability. mdpi.com |

| C-4 Modified Analogues | Introduction of thiocarbamates, α-amino acids, or cyclic secondary amines | Led to decreased inhibitory activities. gpatindia.com |

| C-4 Modified Analogues | Introduction of specific alkyl chains | Resulted in highly efficient inhibitors. gpatindia.com |

| C-5 Modified Analogues | Substitution of the N-acetyl group | Used to probe the binding pocket and study structure-activity relationships. nih.gov |

| Multivalent Derivatives | Covalent linking of multiple Zanamivir molecules | Tetravalent Zanamivir showed potent activity against drug-resistant viruses. researchgate.net |

| Specific Derivative Example | Modification Details | Reported Inhibitory Activity |

| Zanamivir Phosphonate (B1237965) | Carboxylate at C-2 replaced by a phosphonate group | Showed stronger inhibitory activities against H1N1, H3N2, and H5N1 influenza neuraminidases in comparison with Zanamivir. mdpi.com |

| RWJ-270201 | A carbocyclic analogue of Zanamivir | Exhibited potent inhibition of influenza A and B viruses. nih.gov |

| A-315675 | A novel neuraminidase inhibitor | Effectively inhibited the enzyme activity of a majority of zanamivir-resistant and oseltamivir-resistant influenza virus variants. nih.gov |

| Zanamivir-Porphyrin Conjugates | Covalent attachment to a porphyrin molecule | Investigated for synergistic effects in neuraminidase inhibition and virus inactivation. |

Structure

2D Structure

Properties

IUPAC Name |

methyl (2R,3R,4S)-3-acetamido-4-amino-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O10/c1-8(21)20-15-12(19)6-13(18(25)26-5)30-17(15)16(29-11(4)24)14(28-10(3)23)7-27-9(2)22/h6,12,14-17H,7,19H2,1-5H3,(H,20,21)/t12-,14+,15+,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRWOGLOMFAFCK-IIHMKKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Zanamivir Amine Triacetate Methyl Ester

Advanced Synthetic Routes to Zanamivir (B325) Amine Triacetate Methyl Ester

The synthesis of Zanamivir Amine Triacetate Methyl Ester is a multi-step process that requires precise control of stereochemistry and functional group manipulations. The primary pathways originate from readily available carbohydrate precursors.

Precursor Derivatization and Reaction Pathways

The most common synthetic route to this compound begins with N-acetylneuraminic acid (sialic acid, Neu5Ac). The initial steps involve the protection of the hydroxyl and carboxylic acid groups. A typical reaction pathway is outlined below:

Esterification: Sialic acid is first converted to its methyl ester. This is often achieved using Dowex H+ resin in methanol.

Acetylation: The hydroxyl groups of the sialic acid methyl ester are then protected as acetate (B1210297) esters. This is commonly carried out using acetic anhydride (B1165640) in the presence of an acid catalyst.

Formation of an Oxazoline (B21484) Intermediate: The resulting fully acetylated derivative is treated with a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate, to form an oxazoline intermediate.

Azide (B81097) Introduction: The oxazoline is then opened with an azide source, like azidotrimethylsilane, to introduce the azide group at the C-4 position, yielding the corresponding azido (B1232118) derivative, Methyl 5-acetamido-4-azido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate.

Reduction of the Azide: The crucial step to form the target amine is the reduction of the C-4 azide. A common method for this transformation is catalytic hydrogenation using a palladium catalyst or reduction with zinc dust in the presence of ammonium (B1175870) chloride. This reduction yields this compound.

An alternative precursor is D-glucono-δ-lactone, which can be converted through a series of reactions, including protection, reduction, and cycloaddition, to key intermediates that eventually lead to the zanamivir scaffold.

| Step | Reaction | Key Reagents | Intermediate Formed |

| 1 | Esterification | Dowex H+, Methanol | Sialic Acid Methyl Ester |

| 2 | Acetylation | Acetic Anhydride, Acid Catalyst | Per-O-acetylated Sialic Acid Methyl Ester |

| 3 | Oxazoline Formation | Trimethylsilyl trifluoromethanesulfonate | Oxazoline Intermediate |

| 4 | Azide Introduction | Azidotrimethylsilane | Methyl 5-acetamido-4-azido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate |

| 5 | Azide Reduction | H2, Pd/C or Zn, NH4Cl | This compound |

Stereoselective Synthesis Approaches

The stereochemistry of this compound is critical for its eventual conversion into the biologically active Zanamivir. The stereocenters are largely derived from the starting material, N-acetylneuraminic acid, which is a chiral pool starting material. The key stereochemical challenge lies in the introduction of the amino group at the C-4 position.

The formation of the oxazoline intermediate and its subsequent ring-opening with the azide nucleophile generally proceeds with a high degree of stereocontrol, leading to the desired stereoisomer. The reaction conditions, including the choice of solvent and Lewis acid, can be optimized to maximize the stereoselectivity of this step. The subsequent reduction of the azide to the amine is a stereoretentive process, meaning it does not alter the established stereochemistry at the C-4 position.

Purification and Isolation Techniques

The purification of this compound from the reaction mixture after the reduction of the azide is crucial for its use in subsequent steps. Common laboratory and industrial purification techniques include:

Filtration: The reaction mixture is often filtered to remove the catalyst (e.g., palladium on carbon) or any insoluble reagents (e.g., excess zinc dust).

Extraction: The product is typically extracted from the aqueous reaction mixture into an organic solvent such as methylene (B1212753) dichloride.

Chromatography: Column chromatography is frequently employed to separate the desired product from any remaining starting materials, by-products, or impurities.

Crystallization: Recrystallization from a suitable solvent system can be used to obtain the final product in high purity. A patent has described purification of the final Zanamivir product using water and an alcoholic solvent like isopropyl alcohol, and similar techniques can be applied to its precursors. google.com

The purity of the isolated this compound is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Derivatization Strategies and Analogue Generation

This compound serves as a versatile scaffold for the generation of a wide array of analogues. These modifications are primarily aimed at exploring the structure-activity relationship (SAR) of neuraminidase inhibitors.

Functional Group Modifications at Key Positions (e.g., C-4, C-5, C-6, C-7, C-8)

The structure of this compound offers several key positions where functional groups can be modified:

C-4 Amino Group: The primary amine at the C-4 position is a key site for derivatization. It can be converted into a guanidinyl group, which is present in Zanamivir, or other functionalities. For instance, it can be reacted with cyanogen (B1215507) bromide to form a cyanamide, which can then be further reacted to generate various guanidino-like structures. google.com Modifications at this position have been shown to significantly impact the inhibitory activity of the final compound. nih.gov

C-5 Acetamido Group: The N-acetyl group at the C-5 position has also been a target for modification. While many alterations at this position have led to a decrease in inhibitory activity, some studies have explored the introduction of different acyl groups to probe the steric and electronic requirements of the enzyme's active site. nih.gov

C-7, C-8 Hydroxyl Groups (after deprotection): The triacetate protecting groups on the glycerol (B35011) side chain can be removed to reveal the hydroxyl groups at C-7, C-8, and C-9. These hydroxyl groups can then be selectively modified, for example, through etherification or esterification, to introduce new functionalities.

Introduction of Diverse Chemical Moieties

The generation of analogues with diverse chemical moieties is a key strategy in the development of new antiviral agents. Starting from this compound, various chemical groups can be introduced:

At the C-4 Position: A wide range of substituents can be appended to the C-4 amino group. This includes the introduction of alkyl, aryl, and heterocyclic groups through reactions such as reductive amination or acylation. The goal is often to explore interactions with different pockets within the neuraminidase active site.

At the C-1 Carboxylate Group: The methyl ester at the C-1 position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into a variety of amides or esters, allowing for the introduction of a wide range of chemical diversity.

Side Chain Modifications: The glycerol side chain (C-7, C-8, C-9) can be modified after deprotection. For example, the terminal hydroxyl group could be oxidized, or the entire side chain could be truncated or replaced with other functionalities to assess its importance for binding to the neuraminidase enzyme.

Chemo-Enzymatic Synthesis Approaches

A notable chemo-enzymatic route for the synthesis of Zanamivir analogues involves the use of N-acetylneuraminic acid (Neu5Ac) aldolase (B8822740). Current time information in Edmonton, CA. In a synthetic scheme developed by Honda and coworkers, mannose analogues are reacted with pyruvate (B1213749) in the presence of Neu5Ac aldolase at a pH of 7.5. Current time information in Edmonton, CA. This enzymatic aldol (B89426) condensation is a crucial step in constructing the sialic acid backbone of the target molecule. The high stereocontrol exerted by the enzyme ensures the formation of the desired stereoisomer, which is a significant advantage over purely chemical methods that may require multiple protection and deprotection steps or chiral auxiliaries to achieve the same level of selectivity.

The general steps in this chemo-enzymatic approach can be summarized as follows:

Chemical Synthesis of a Precursor: A suitable precursor, such as a mannose analogue, is first synthesized using traditional chemical methods.

Enzymatic Aldol Condensation: The precursor is then subjected to an aldol condensation with pyruvate, catalyzed by Neu5Ac aldolase. This step forms the nine-carbon sialic acid scaffold.

Chemical Transformations: Subsequent chemical modifications, such as the introduction of the amino and guanidinyl groups at the C-4 and C-5 positions, are then carried out to complete the synthesis of the Zanamivir analogue.

This integrated approach highlights the power of combining enzymatic reactions for stereochemically complex steps with robust chemical transformations to access a range of Zanamivir-related structures.

Regioselective and Stereoselective Reactions

The synthesis of "this compound" and related neuraminidase inhibitors is critically dependent on precise control over regioselectivity and stereoselectivity. The densely functionalized dihydropyran core of Zanamivir, with its multiple chiral centers, necessitates the use of highly selective reactions to ensure the correct three-dimensional arrangement of substituents, which is essential for its biological activity.

Several stereoselective strategies have been employed in the synthesis of Zanamivir and its analogues. One such approach is the asymmetric Henry reaction . As reported by Nitabaru, Kumagai, and Shibasaki, an asymmetric Henry reaction between a nitroalkene and an aldehyde was utilized to establish the correct stereochemistry at two adjacent carbon atoms in a key intermediate. nih.gov This reaction, catalyzed by a chiral organometallic complex, proceeded with high enantioselectivity.

Another powerful tool for controlling stereochemistry is the 1,3-dipolar cycloaddition . Yao and coworkers developed a synthetic route where a chiral nitrone undergoes a 1,3-dipolar cycloaddition with an alkene in a stereoselective manner. Current time information in Edmonton, CA. This reaction constructs the isoxazolidine (B1194047) ring, which serves as a precursor to the dihydropyran core of Zanamivir. The use of a chiral auxiliary on the nitrone directs the stereochemical outcome of the cycloaddition.

Regioselectivity is also a critical consideration, particularly when introducing functional groups onto the dihydropyran ring. For instance, the introduction of the azide group at the C-4 position, a precursor to the amine, must be highly regioselective to avoid the formation of unwanted isomers. This is often achieved by activating the corresponding hydroxyl group and then performing a nucleophilic substitution with an azide source.

The following table summarizes some of the key regioselective and stereoselective reactions employed in the synthesis of Zanamivir and its intermediates:

| Reaction Type | Reagents/Catalysts | Key Transformation | Selectivity |

| Asymmetric Henry Reaction | Chiral organometallic complex (e.g., Nd5O(OiPr)13/NaHMDS/chiral ligand) | Formation of C-C bond with control of two adjacent stereocenters | High enantioselectivity |

| 1,3-Dipolar Cycloaddition | Chiral nitrone and alkene | Construction of a heterocyclic ring system with defined stereochemistry | High stereoselectivity |

| Nucleophilic Substitution | Activating agent (e.g., triflic anhydride) and azide source (e.g., sodium azide) | Introduction of the azide group at a specific position | High regioselectivity |

These examples underscore the importance of modern synthetic methodologies in achieving the precise molecular architecture required for neuraminidase inhibitors.

Computational Chemistry in Synthetic Pathway Elucidation

While computational chemistry has become an indispensable tool in modern drug discovery, its application in the context of "this compound" and its parent compound, Zanamivir, has predominantly focused on drug design and understanding drug-target interactions rather than the elucidation of synthetic pathways.

Computational methods such as molecular docking , 3D Quantitative Structure-Activity Relationship (3D-QSAR) , and molecular dynamics (MD) simulations have been extensively used to design novel Zanamivir derivatives and to study their binding modes with the neuraminidase enzyme. rsc.orgnih.govnih.gov These studies have provided valuable insights into the key interactions between the inhibitor and the active site of the enzyme, guiding the synthesis of more potent and selective inhibitors. researchgate.net For example, molecular modeling has been used to explore the 150-cavity in the neuraminidase active site, leading to the design of Zanamivir analogues with modified side chains that can form additional favorable interactions. researchgate.netnih.gov

However, a review of the available scientific literature does not indicate that computational methods have been specifically applied to elucidate the reaction mechanisms or to predict the outcomes of the synthetic steps involved in the preparation of "this compound." The use of computational tools to study reaction profiles, transition states, and the influence of catalysts and reaction conditions for the synthesis of this particular compound is not well-documented.

Therefore, while computational chemistry plays a crucial role in the broader field of neuraminidase inhibitor development, its specific application to the synthetic pathway elucidation of "this compound" is an area that remains to be explored in the scientific literature.

Prodrug Design Principles and Strategies Utilizing Zanamivir Amine Triacetate Methyl Ester

Rationale for Prodrug Development of Zanamivir (B325)

Addressing Challenges in Zanamivir's Oral Bioavailability

Zanamivir exhibits exceedingly poor oral bioavailability, estimated to be around 2% in humans, with a range of 1% to 5%. nih.govnih.govtandfonline.com This limitation severely curtails its effectiveness when administered orally. The primary reason for this poor absorption is the molecule's high polarity and zwitterionic nature at physiological pH. acs.orgnih.gov Its calculated LogP (cLogP), a measure of lipophilicity, is approximately -5, indicating extreme hydrophilicity. acs.orgnih.gov This high water solubility is a significant barrier to its passage across the lipid-rich intestinal cell membranes. tandfonline.comtandfonline.com Consequently, the drug is primarily administered via oral inhalation to deliver it directly to the respiratory tract, the site of influenza infection. nih.govtandfonline.com This route of administration, however, can be cumbersome and is not recommended for patients with underlying respiratory conditions like asthma or COPD, and can be difficult for pediatric patients. nih.gov Developing a prodrug is a chemical modification strategy designed to mask the polar functional groups responsible for this poor absorption, thereby enhancing its oral bioavailability. nih.govnih.gov

Optimization of Membrane Permeability

The poor oral bioavailability of zanamivir is a direct consequence of its low intestinal membrane permeability. nih.govtandfonline.com The molecule's polar groups, including a carboxylic acid and a guanidino group, hinder its ability to diffuse passively across the intestinal epithelium. nih.gov A common strategy to overcome this challenge is to create a more lipophilic version of the drug. nih.gov By chemically modifying zanamivir into a prodrug, its lipophilicity can be temporarily increased, allowing it to better traverse the mucosal membrane. nih.gov The prodrug approach aims to preserve the efficacy and safety profile of the parent drug, zanamivir, while improving its pharmacokinetic properties. nih.gov The goal is to design a molecule that can be readily absorbed, and then, once inside the body, efficiently convert back to the active zanamivir. acs.orgnih.gov

Ester Prodrug Formulations and Hydrolytic Activation Mechanisms

Acyloxy Ester Prodrugs and Enzyme-Mediated Hydrolysis

One successful prodrug strategy involves the creation of acyloxy esters. nih.gov This approach masks the polar carboxylic acid group of zanamivir, a key contributor to its low permeability. These prodrugs are designed to be hydrolyzed by esterase enzymes, which are abundant in the body, particularly in the intestinal wall and liver, to release the active zanamivir. acs.orgnih.gov This enzyme-mediated hydrolysis is a critical step for the prodrug's activation. The acyloxy ester linkage is cleaved, regenerating the carboxylic acid on the parent molecule and releasing a small, generally non-toxic byproduct. nih.gov This strategy has been successfully employed for other drugs to improve their biopharmaceutical properties. nih.gov

Amino Acid-Conjugated Prodrugs

A more targeted approach involves conjugating amino acids to zanamivir, often through an acyloxy ester linkage. acs.orgnih.govnih.gov This creates amino acid-conjugated prodrugs that can leverage the body's own nutrient transport systems. Amino acids are natural, low-toxicity molecules, making them ideal carriers for prodrug design. Studies have synthesized and evaluated several such prodrugs, including L-valyl and L-isoleucyl esters of zanamivir. nih.govmdpi.com These specific amino acid prodrugs have demonstrated significantly improved permeability compared to the parent drug in preclinical models. mdpi.com For instance, valine and isoleucine prodrugs of zanamivir showed approximately 9-fold and 2-fold higher permeability across Caco-2 cells, respectively, compared to zanamivir alone. mdpi.com

Carrier-Mediated Transport Systems for Prodrugs

The rationale behind using amino acid-conjugated prodrugs extends beyond simply increasing lipophilicity. These prodrugs are specifically designed to be recognized and transported by carrier proteins located on the surface of intestinal epithelial cells. nih.govnih.gov A key target is the human peptide transporter 1 (hPepT1), which is responsible for absorbing di- and tripeptides from the diet. acs.orgnih.gov hPepT1 is a high-capacity transporter, making it an attractive target for enhancing drug absorption. nih.gov

Research has shown that amino acid prodrugs of zanamivir can interact with and be transported by hPepT1. acs.orgnih.gov For example, the L-valyl prodrug of zanamivir was found to competitively inhibit the uptake of a known hPepT1 substrate. nih.govnih.gov Furthermore, this prodrug exhibited an approximately 3-fold higher uptake in cells engineered to express the hPepT1 transporter compared to cells without the transporter, confirming its interaction with this carrier-mediated pathway. acs.orgnih.gov Once transported into the intestinal cell, the prodrug is hydrolyzed by intracellular enzymes, releasing the active zanamivir to be absorbed into the bloodstream. acs.orgnih.govnih.gov This targeted prodrug strategy significantly improves the intestinal permeability of zanamivir and holds the potential to enable effective oral therapy. acs.orgnih.govnih.gov

Interactive Data Tables

The following tables summarize key research findings on the permeability and transport of zanamivir and its prodrugs.

| Compound | Apparent Permeability (Papp) (cm/sec) | Fold Increase vs. Zanamivir |

|---|---|---|

| Zanamivir | Data Not Specified in Source | - |

| L-Valyl Prodrug of Zanamivir | 2.24 x 10-6 ± 1.33 x 10-7acs.orgnih.govnih.gov | ~9-fold nih.govmdpi.com |

| Isoleucyl Prodrug of Zanamivir | Data Not Specified in Source | >2-fold nih.govmdpi.com |

| Compound | Uptake vs. Wild Type HeLa Cells | IC50 for [3H]Gly-Sar Uptake Inhibition in Caco-2 Cells (mM) |

|---|---|---|

| L-Valyl Prodrug of Zanamivir | ~3-fold higher nih.govacs.orgnih.gov | 1.19 ± 0.19 nih.gov |

| Isoleucyl Prodrug of Zanamivir | Not Statistically Significant nih.gov | Data Not Available |

Oligopeptide Transporter (e.g., hPepT1) Recognition and Uptake

One effective strategy to enhance the oral absorption of poorly permeable drugs like zanamivir is to target nutrient transporters in the gastrointestinal tract. The human peptide transporter 1 (hPepT1) is an attractive target due to its high capacity and broad substrate specificity. Prodrugs can be designed to mimic di- or tripeptides, thereby facilitating their recognition and uptake by hPepT1.

Amino acid ester prodrugs of various antiviral agents have been shown to be substrates for the hPepT1 transporter, leading to increased oral absorption and bioavailability. acs.org For instance, L-amino acid ester prodrugs have demonstrated the potential to increase cellular absorption through peptide transport mechanisms. This carrier-mediated approach has been successfully applied to zanamivir, resulting in enhanced uptake of its prodrugs in vitro. acs.org

Table 1: hPepT1-Targeted Prodrug Uptake Data

| Prodrug Moiety | Cell Line | Uptake Enhancement vs. Parent Drug | Reference |

| L-Valyl Ester | HeLa/hPepT1 | ~3-fold higher uptake | acs.org |

| Amino Acid Esters | Caco-2 | Enhanced permeability | nih.gov |

Impact of Prodrug Design on Transcellular Permeability

The highly polar nature of zanamivir restricts its ability to passively diffuse across the intestinal epithelium. Prodrug derivatization aims to increase the lipophilicity of the parent molecule, thereby improving its transcellular permeability. By masking the polar functional groups of zanamivir, such as the carboxylic acid and guanidinium groups, with lipophilic promoieties, the resulting prodrug can more readily partition into and traverse the lipid bilayers of intestinal cells.

Studies have shown that amino acid ester prodrugs of zanamivir exhibit significantly enhanced transcellular permeability across Caco-2 cell monolayers, a widely used in vitro model of the human intestinal epithelium. nih.gov This increased permeability is a direct result of the successful masking of zanamivir's polar groups, leading to a more favorable physicochemical profile for passive absorption.

Table 2: Permeability of Zanamivir and its Prodrugs

| Compound | Permeability (Papp) in Caco-2 cells (cm/s) | Fold Increase vs. Zanamivir | Reference |

| Zanamivir | Low (not specified in snippet) | - | nih.gov |

| L-Valyl Zanamivir Prodrug | 2.24 x 10⁻⁶ | Significant | nih.gov |

Intramolecular Ion-Pairing Prodrug Approaches

For zanamivir, the hydrophilic carboxylate and guanidinium groups can be masked through the formation of an ester prodrug with a moiety that allows for intramolecular ion-pairing. nih.gov For example, a 1-hydroxy-2-naphthoic (HNAP) moiety has been used to create the ZA-HNAP prodrug, which demonstrated good lipophilicity and high anti-influenza activity by releasing zanamivir upon hydrolysis. nih.gov

Biotransformation Pathways of Prodrugs to Parent Zanamivir

A critical aspect of prodrug design is ensuring that the prodrug is efficiently and selectively converted to the active parent drug at the desired site of action. The biotransformation of zanamivir prodrugs typically involves enzymatic hydrolysis of the promoiety.

Acyloxy ester prodrugs, for instance, are designed to be stable in the gastrointestinal tract but are rapidly hydrolyzed by esterases present in the intestinal cells, liver, and blood to release the active zanamivir. nih.gov The bioconversion of these prodrugs can be a multi-step process. For example, some prodrugs are first converted to an intermediate which is then further hydrolyzed to the parent compound. nih.gov Valacyclovirase is one enzyme that has been shown to be involved in the activation of certain amino acid ester prodrugs. acs.org

Impact of Prodrug Design on Drug Metabolic Stability

Metabolic instability can significantly limit the therapeutic efficacy of a drug by reducing its systemic exposure. Prodrug design can be employed to protect metabolically vulnerable sites within the parent drug molecule, thereby enhancing its metabolic stability.

For zanamivir prodrugs, the choice of the promoiety can influence their stability against enzymatic degradation. For example, prodrugs with D-configuration amino acids have been found to be enzymatically more stable than their L-configuration counterparts. nih.gov The length and nature of linkers in acyloxy ester prodrugs also play a role, with longer linkers generally leading to increased stability. nih.gov This allows for the fine-tuning of the prodrug's properties to achieve a balance between stability in the gut and efficient bioactivation.

Table 3: Factors Influencing Metabolic Stability of Prodrugs

| Prodrug Design Feature | Impact on Stability | Rationale | Reference |

| Amino Acid Configuration | D-amino acids more stable | Slower enzymatic recognition and hydrolysis | nih.gov |

| Linker Length in Acyloxy Esters | Longer linkers increase stability | Steric hindrance at the ester bond | nih.gov |

| Promoieties | Can protect metabolically labile groups | Masking of sites susceptible to rapid metabolism |

Pharmacokinetic Characterization of Zanamivir Amine Triacetate Methyl Ester and Its Active Metabolites

Absorption Dynamics and Systemic Exposure

Zanamivir (B325), a potent inhibitor of influenza neuraminidase, is characterized by its polar, zwitterionic nature, which leads to very poor oral bioavailability, averaging just 2%. tandfonline.comwikipedia.orgnih.gov This limitation has driven research into prodrug strategies aimed at improving its absorption from the gastrointestinal tract.

Bioavailability Studies of Zanamivir and its Prodrugs

The absolute oral bioavailability of zanamivir is exceptionally low. nih.govdrugbank.com Following oral administration, only a small fraction of the drug is absorbed systemically. tandfonline.com In contrast, when administered via oral inhalation, the bioavailability ranges from 4% to 17%. drugbank.com

Numerous prodrug approaches have been investigated to overcome this pharmacokinetic hurdle. Strategies have included masking the polar functional groups—specifically the guanidino and carboxylic acid moieties—with more lipophilic ester groups. nih.gov For example, amino acid prodrugs of zanamivir, such as the L-valyl ester, were designed to target intestinal peptide transporters like hPepT1. nih.gov Another approach involved creating amidoxime and N-hydroxyguanidine-based prodrugs to lower the high basicity of the guanidino group, which contributes to poor absorption. nih.gov

Despite these efforts, significant improvements in oral bioavailability have been challenging to achieve. In vivo studies in rats with promising amidoxime and N-hydroxyguanidine ester prodrugs resulted in a bioavailability of 3.7% or less, questioning the feasibility of overcoming zanamivir's inherent structural barriers to absorption through lipophilic prodrug strategies alone. nih.gov

Impact of Prodrug Modification on Absorption Kinetics

Prodrug modifications aim to alter the physicochemical properties of zanamivir to enhance its permeability across the intestinal epithelium. Esterification of the carboxylic acid and glycerol (B35011) side chains, for instance, is intended to increase lipophilicity and facilitate passive diffusion or carrier-mediated transport. nih.gov

The L-valyl prodrug of zanamivir demonstrated a nine-fold higher apparent permeability across Caco-2 cell monolayers, a model of the human intestinal barrier, compared to the parent drug. nih.govresearchgate.net This suggests that targeting transporters like hPepT1 can be a viable strategy to increase absorption. nih.gov Studies with this prodrug showed that while it permeated the cell layer, only the active parent drug, zanamivir, was detected on the basolateral side, indicating that the prodrug is successfully absorbed and then rapidly converted back to its active form within the intestinal cells. nih.gov

Distribution Profiles in Biological Compartments

Pulmonary Penetration and Concentrations in Respiratory Tract

As the primary site of influenza virus replication is the respiratory tract, achieving high concentrations of zanamivir in this compartment is crucial for its therapeutic effect.

Following oral inhalation, zanamivir is delivered directly to the respiratory tract, resulting in high local concentrations. thesynapse.net Median concentrations in the epithelial lining fluid (ELF) have been measured at 891 ng/mL, which is thousands of times higher than the concentration required to inhibit influenza virus neuraminidases. nih.govasm.orgresearchgate.net

When administered intravenously, zanamivir also demonstrates effective penetration into the pulmonary compartment. nih.govasm.org Studies in healthy adults have shown that median ELF concentrations of zanamivir are substantial, with ELF/serum concentration ratios ranging from 55% to 79%. nih.govresearchgate.netasm.org For instance, after a 600 mg intravenous dose, the median ELF concentration was 419 ng/mL. nih.govresearchgate.netasm.org This indicates that systemically absorbed zanamivir, whether from intravenous administration or potentially from a successful oral prodrug, can effectively reach the site of infection.

Table 1: Zanamivir Concentrations in Epithelial Lining Fluid (ELF)

| Administration Route | Median ELF Concentration (ng/mL) | ELF/Serum Ratio |

|---|---|---|

| Oral Inhalation (10 mg) | 891 | Not Reportable (Serum levels undetectable) |

| Intravenous (100 mg) | 74.0 | 79% |

| Intravenous (200 mg) | 146 | 55% |

| Intravenous (600 mg) | 419 | 73% |

Plasma Protein Binding Characteristics

Zanamivir exhibits very low binding to plasma proteins, with less than 10% of the drug being bound. drugbank.comresearchgate.net This low level of protein binding is a favorable characteristic, as it means a high fraction of the drug in circulation is free and available to distribute to tissues, including the respiratory tract, and to exert its antiviral effect. Investigational prodrugs have also shown low protein binding in in vitro studies. nih.gov

Biotransformation and Elimination Pathways

Zanamivir is not metabolized in the body. nih.govdrugbank.com After systemic absorption, it is eliminated from the body almost entirely unchanged. The primary route of elimination is through the kidneys, with approximately 90% of an intravenously administered dose being excreted in the urine. nih.govnih.gov This renal excretion is a first-order process. nih.gov

The elimination half-life of intravenous zanamivir is approximately 2 hours. nih.govnih.gov Following oral inhalation, the serum half-life is slightly longer, ranging from 2.5 to 5.1 hours, which is likely due to the rate of absorption from the lungs limiting the rate of elimination. wikipedia.orgdrugbank.comthesynapse.net Any unabsorbed drug from oral or inhaled administration is excreted in the feces. drugbank.com

For a prodrug of zanamivir to be effective, it must be efficiently converted to the active zanamivir molecule. In vitro studies with various ester prodrugs have shown that they are bioactivated, with the ester linkages being hydrolyzed to release the parent compound. nih.gov

Table 2: Key Pharmacokinetic Parameters of Zanamivir

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~2% |

| Inhaled Bioavailability | 4-17% |

| Plasma Protein Binding | <10% |

| Metabolism | Not metabolized |

| Primary Elimination Route | Renal (excreted unchanged) |

| Elimination Half-life (IV) | ~2 hours |

| Volume of Distribution | ~16 L |

Metabolic Stability and Excretion of Zanamivir and its Prodrugs

The active antiviral agent, Zanamivir, demonstrates a straightforward metabolic profile characterized by a lack of metabolism in the body. drugbank.com Following administration, it is not broken down by liver enzymes. drugbank.comresearchgate.net The drug exhibits limited binding to plasma proteins, with less than 10% of the drug being bound. drugbank.comwikipedia.org Consequently, Zanamivir is eliminated from the body unchanged, primarily through renal excretion. drugbank.com The process of excretion for a single dose is typically completed within 24 hours. drugbank.com

Prodrugs such as Zanamivir Amine Triacetate Methyl Ester are, by design, less stable. These molecules are synthesized to undergo metabolic conversion in the body to release the active Zanamivir moiety. google.comwuxiapptec.com For instance, acyloxy ester prodrugs of Zanamivir have been developed to be recognized by transporters in the intestine and subsequently hydrolyzed by enzymes to release the active drug. wuxiapptec.commdpi.com The stability of these prodrugs is a critical factor in their design; they must be stable enough to reach their target for absorption but labile enough to be efficiently converted to the active form. Studies on various amino acid ester prodrugs show they are designed to be hydrolyzed by endogenous enzymes like esterases. google.comnih.gov

Role of Hydrolysis in Active Drug Release

The conversion of Zanamivir prodrugs, including acyloxy ester derivatives like this compound, into the active drug Zanamivir is primarily achieved through hydrolysis. google.comwuxiapptec.com This process involves the enzymatic cleavage of the ester bonds, a mechanism intentionally designed to overcome the low oral bioavailability of the parent Zanamivir molecule. wuxiapptec.comnih.gov

Research on amino acid ester prodrugs of Zanamivir demonstrates that they are susceptible to hydrolysis, which is influenced by pH and the presence of enzymes. nih.gov These prodrugs are generally more stable in acidic environments and show increased rates of hydrolysis as the pH increases. nih.govnih.gov Crucially, they are rapidly hydrolyzed in the presence of cellular enzymes, such as those found in intestinal Caco-2 cell homogenates, which simulates the metabolic environment of the intestinal lining. nih.gov This rapid enzymatic conversion ensures that upon absorption, the prodrug is efficiently converted to active Zanamivir, which can then exert its antiviral effect. mdpi.comnih.gov

The table below presents data on the hydrolysis half-lives of two different Zanamivir amino acid prodrugs in various buffer solutions and a Caco-2 cell homogenate, illustrating the chemical stability and enzymatic conversion.

| Condition | Valyl Prodrug Half-life (t1/2) | Isoleucyl Prodrug Half-life (t1/2) |

|---|---|---|

| pH 1.2 Buffer | 14.07 ± 0.95 hours | 16.51 ± 1.13 hours |

| pH 4.0 Buffer | 8.66 ± 0.51 hours | 11.45 ± 0.43 hours |

| pH 6.5 Buffer | 4.54 ± 0.11 hours | 5.83 ± 0.22 hours |

| pH 7.4 Buffer | 2.84 ± 0.15 hours | 3.58 ± 0.21 hours |

| Caco-2 Homogenate (pH 7.4) | 0.17 ± 0.01 hours | 0.29 ± 0.02 hours |

Population Pharmacokinetics and Pharmacodynamic Modeling

Population pharmacokinetic (PopPK) and pharmacodynamic (PK/PD) models have been extensively developed for Zanamivir to characterize its behavior in the body and its antiviral effect. nih.govnih.gov These mathematical models integrate data from numerous clinical studies to describe the relationship between drug concentrations and the inhibition of viral replication. asm.org PopPK analyses for intravenous Zanamivir have been conducted using data from healthy adults as well as hospitalized adult and pediatric patients with influenza. nih.govnih.gov

These models have confirmed that Zanamivir's pharmacokinetics are influenced by factors such as age and renal function, with decreased clearance observed in pediatric patients and adults with renal impairment. nih.govnih.gov The models are crucial for informing dosing strategies to ensure that drug exposure remains above the concentration required to inhibit 90% of viral activity (IC90) over the dosing interval. nih.govnih.gov

Pharmacodynamic modeling links Zanamivir concentrations to its effect on viral load. asm.org A mechanism-based PK/PD model developed from a hollow-fiber infection system study identified key parameters for Zanamivir's antiviral activity against an oseltamivir-resistant influenza virus. asm.org This model demonstrated that Zanamivir effectively inhibits viral release. asm.org Despite these sophisticated models, exposure-response analyses in some phase II and III studies did not find an apparent relationship between Zanamivir exposure and certain clinically relevant pharmacodynamic endpoints. nih.govresearchgate.net

The table below summarizes key parameter estimates from a population PK/PD model for Zanamivir.

| Parameter | Description | Mean Value |

|---|---|---|

| IC50 | Concentration for 50% inhibition of viral release | 0.0168 mg/L |

| Imax | Maximum extent of inhibition | 0.990 |

Potential for Drug-Drug Interactions (based on Zanamivir's profile)

Zanamivir exhibits a very low potential for clinically significant drug-drug interactions. nih.govnih.gov This favorable profile is primarily due to two key pharmacokinetic characteristics: it does not undergo metabolism and it has low plasma protein binding. drugbank.comnih.gov

Since Zanamivir is not metabolized, it does not interact with the cytochrome P450 (CYP) enzyme system, which is a common pathway for drug interactions. nih.gov In vitro studies using human liver microsomes confirmed that Zanamivir, at concentrations up to 500 µmol/L, had no effect on the metabolism of various CYP probe substrates, including those for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov Furthermore, its low binding to plasma proteins (<10%) means it is unlikely to be displaced by or to displace other co-administered drugs from their binding sites. drugbank.comnih.gov

The only significant interaction of note is with the live attenuated influenza vaccine (LAIV). medscape.commedicinenet.com Because Zanamivir is an antiviral drug that inhibits viral replication, it has the potential to interfere with the replication of the live vaccine virus, potentially reducing the vaccine's efficacy. medicinenet.commedicinenet.com Therefore, it is recommended that LAIV should not be administered within two weeks before or 48 hours after Zanamivir administration. medicinenet.com

Mechanistic Investigations of Antiviral Activity Via Zanamivir

Neuraminidase Inhibition Kinetics and Binding Affinity

The inhibitory activity of Zanamivir (B325) is characterized by its time-dependent, slow-binding nature. plos.org This kinetic profile is attributed to the displacement of a water molecule from the enzyme's active site, which must occur before the guanidinium group of Zanamivir can bind tightly. plos.org This slow-binding characteristic is significant, as studies have shown that preincubation of the enzyme with Zanamivir results in lower 50% inhibitory concentrations (IC₅₀), confirming a time-dependent enhancement of its inhibitory effect. plos.orgacs.org For viruses that have developed reduced susceptibility, this slow-binding property is often lost. plos.org

Zanamivir was the first specific inhibitor developed to be effective against both influenza A and B viruses. nih.gov It targets highly conserved amino acid residues within the neuraminidase active site. nih.gov While it is a potent inhibitor for both types, its efficacy can vary depending on the specific subtype. Generally, Zanamivir is more potent against influenza A virus neuraminidases compared to those of influenza B. nih.gov The IC₅₀ values, which represent the concentration of the drug required to inhibit 50% of the neuraminidase enzymatic activity, provide a quantitative measure of this specificity. nih.gov

| Influenza Virus Subtype | Mean IC₅₀ (nM) |

|---|---|

| Influenza A (H1N1) | 0.76 |

| Influenza A (H3N2) | 1.82 |

| Influenza B | 2.28 |

Data sourced from McKimm-Breschkin et al. (2003). nih.gov

While Zanamivir is highly specific for viral neuraminidase, it also exhibits some inhibitory effects on human sialidases, though at significantly lower potencies. nih.govnih.gov Human sialidases (also known as neuraminidases) such as NEU1, NEU2, NEU3, and NEU4 are involved in various cellular processes. acs.org Studies using recombinant human enzymes have shown that Zanamivir inhibits NEU2 and NEU3 in the micromolar range, a stark contrast to the low nanomolar concentrations at which it blocks viral neuraminidase. nih.govnih.gov NEU3 was found to be the most susceptible to Zanamivir, followed by NEU2. nih.gov The inhibitory effects against NEU1 and NEU4 are considerably weaker. nih.gov

| Human Sialidase | Kᵢ (μM) |

|---|---|

| NEU2 | 12.9 ± 0.07 |

| NEU3 | 3.7 ± 0.48 |

Structural Basis of Neuraminidase Interaction

The design of Zanamivir was heavily informed by the three-dimensional structure of the influenza virus neuraminidase active site. nih.govresearchgate.net Its potent inhibitory action is a direct result of its ability to form multiple favorable interactions with the highly conserved residues that line this catalytic pocket.

X-ray crystallography has been instrumental in elucidating the precise binding mode of Zanamivir within the neuraminidase active site. rcsb.orgrcsb.org These structural studies reveal that Zanamivir binds in a distorted chair conformation. nih.gov The inhibitor occupies the same position as the natural substrate, sialic acid, and establishes a network of strong interactions with key catalytic and framework residues. acs.org The positively charged guanidino group at the C4 position of Zanamivir, which replaces the hydroxyl group of sialic acid, forms a critical salt bridge with the negatively charged carboxylate of residue E119 and also interacts with E227, significantly enhancing binding affinity compared to the natural substrate. nih.govnih.gov

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have provided further insights into the binding of Zanamivir. nih.govresearchgate.net These simulations complement crystallographic data by offering a dynamic view of the inhibitor-enzyme complex. nih.gov Molecular docking studies confirm that Zanamivir fits snugly into the active site, and the calculated binding affinities (docking scores) are indicative of a strong inhibitory effect. nih.govnih.gov MD simulations have been used to explore the stability of the Zanamivir-neuraminidase complex and to understand how mutations in the active site, such as Q136K, can lead to drug resistance by altering the conformation of the binding pocket and disrupting key interactions. nih.govresearchgate.net

The stability and high affinity of the Zanamivir-neuraminidase complex are maintained by an extensive hydrogen-bonding network. nih.govresearchgate.net The carboxylate group of Zanamivir forms strong, charge-assisted hydrogen bonds with the guanidinium groups of three highly conserved arginine residues (R118, R292, and R371). The glycerol (B35011) side chain of Zanamivir also contributes to binding, with its hydroxyl groups forming hydrogen bonds with residue E276. nih.gov Furthermore, the N-acetyl group interacts with R152. acs.org Analysis of this network is crucial for understanding the mechanism of resistance; for instance, mutations like Q136K can cause resistance by creating new electrostatic interactions that weaken the hydrogen bonds between Zanamivir and residues D151 and E276. nih.govresearchgate.net

Cellular Mechanisms of Action (via Zanamivir)

Zanamivir is an inhibitor of the influenza neuraminidase enzyme, a mechanism that interferes with the viral replication cycle. nih.gov It is a sialic acid analogue that targets the neuraminidase of both influenza A and B viruses. nih.govpediatriconcall.com

Inhibition of Viral Particle Release from Infected Cells

The primary mechanism of action for Zanamivir is the inhibition of the influenza virus neuraminidase enzyme. drugbank.compatsnap.com This enzyme is located on the surface of the influenza virus and plays a crucial role in the final stage of the viral life cycle. patsnap.comnews-medical.net Neuraminidase facilitates the release of newly synthesized virus particles from an infected host cell by cleaving terminal sialic acid residues on the cell's surface. patsnap.comnih.gov

Zanamivir, being a structural analog of sialic acid, is designed to fit into the active site of the neuraminidase protein. patsnap.comnews-medical.net It binds with high affinity to this active site, forming strong hydrogen bonds and ionic interactions with key amino acid residues. patsnap.com This binding action blocks the enzymatic activity of neuraminidase, preventing it from cleaving sialic acid. patsnap.comnews-medical.net As a result, the newly formed virions cannot detach from the host cell membrane, effectively halting their release and preventing them from infecting other cells. patsnap.comwikipedia.orgyoutube.com This inhibition of viral spread within the respiratory tract helps to limit the severity and duration of the infection. patsnap.com

Effects on Virus Particle Aggregation

The inhibition of neuraminidase by Zanamivir may also lead to an alteration of virus particle aggregation. pediatriconcall.comdrugbank.com When neuraminidase activity is blocked, progeny virions that are released may still possess active hemagglutinin, which can bind to sialic acid residues on other viral particles, causing them to clump together.

Studies on Zanamivir derivatives have provided more direct evidence for this effect. A dimeric derivative of Zanamivir, BTA938, was speculated to increase antiviral potency through enhanced virus particle aggregation via intervirion neuraminidase binding. oup.comnih.gov This aggregation further obstructs the successful release and spread of the virus. oup.comnih.gov Ultrastructural data from scanning electron microscopy (SEM) supports this dual-action hypothesis, showing that a Zanamivir dimer can cause enhanced aggregation of virus particles on the surface of infected cells. nih.govresearchgate.net Conversely, a separate study involving Zanamivir covalently conjugated to a poly-l-glutamine polymer did not find a significant increase in virus aggregation, suggesting this effect might be dependent on the specific nature of the derivative. nih.gov

Structure-Activity Relationship (SAR) Studies of Zanamivir Derivatives

Structure-activity relationship (SAR) studies have been crucial in understanding the binding of Zanamivir to neuraminidase and in the development of new derivatives. Research has shown that each of the four substituent groups around Zanamivir's dihydropyran ring is critical for its binding affinity, and significant modifications can lead to a substantial loss of inhibitory activity. acs.org

Impact of Substitutions on Inhibitory Activity

The development of Zanamivir from its precursor, DANA (2-deoxy-2,3-didehydro-N-acetylneuraminic acid), involved key substitutions that dramatically enhanced its inhibitory power. mdpi.comasm.org Subsequent modifications to the Zanamivir structure have provided detailed insights into which positions are amenable to change and which are essential for activity.

C-4 Position: The introduction of a guanidino group at the C-4 position was the critical modification that resulted in a significant increase in inhibitory activity compared to DANA. mdpi.comasm.org While this group is vital, further derivatization at this position with thiocarbamates or α-amino acids has been shown to decrease activity. gpatindia.com

C-5 Position: Modifications at the C-5 position have generally resulted in reduced inhibitory activity when compared to analogues that retain the original acetyl group. mdpi.com

C-7 Position: The C-7 hydroxyl group does not appear to be directly involved in binding to the enzyme's active site and can be modified. ntu.edu.tw For example, Laninamivir is a derivative created by methylating the C-7 hydroxyl group of Zanamivir. nih.gov Dimeric derivatives, which have shown high potency and long-acting inhibition, have been successfully synthesized by connecting two Zanamivir monomers via a carbamate group at the C-7 position. oup.com

Carboxylic Acid Group (C-2): Replacing the C-1 carboxylate group with bioisosteres has been explored. Zanamivir phosphonate (B1237965) derivatives have demonstrated stronger inhibitory activities against several influenza strains (H1N1, H3N2, and H5N1) than Zanamivir itself. mdpi.com Furthermore, computational studies predict that a C-1 linked sulfonate group could also result in stronger binding to avian influenza neuraminidase. mdpi.com

Multivalent Derivatives: Dimeric and tetravalent forms of Zanamivir have been developed, exhibiting markedly increased binding affinity and antiviral efficacy, including against drug-resistant viral strains. oup.comnih.gov This enhanced potency is attributed to the multivalent effect, where the molecule can bind to multiple neuraminidase active sites on a single viral tetramer simultaneously. oup.comnih.gov

| Position of Substitution | Modification | Impact on Inhibitory Activity | Reference |

|---|---|---|---|

| C-4 | Guanidino group (vs. hydroxyl in DANA) | Significantly increased activity | mdpi.comasm.org |

| C-4 | Thiocarbamates, α-amino acids | Decreased activity | gpatindia.com |

| C-5 | Various modifications (vs. acetyl group) | Decreased activity | mdpi.com |

| C-7 | Methylation (Laninamivir) | Maintained/Enhanced activity | nih.gov |

| C-7 | Linker for dimerization | Potent, long-acting inhibition | oup.com |

| C-2 (Carboxyl) | Phosphonate group | Stronger activity vs. H1N1, H3N2, H5N1 | mdpi.com |

| C-2 (Carboxyl) | Sulfonate group | Predicted stronger binding | mdpi.com |

Role of Specific Functional Groups in Receptor Binding

The high-affinity binding of Zanamivir to the neuraminidase active site is a result of specific interactions between its functional groups and the amino acid residues of the enzyme. patsnap.com

Guanidino Group: The positively charged guanidino group at the C-4 position is crucial for potent inhibition. It forms key ionic interactions and hydrogen bonds with the highly conserved glutamic acid residue at position 119 (Glu119) in the enzyme's active site. nih.gov Mutations at this position, such as E119G, can lead to Zanamivir resistance. nih.gov

Carboxyl Group: The carboxyl group at the C-2 position is another critical binding determinant. It engages in electrostatic interactions with a triad of highly conserved arginine residues (Arg118, Arg292, and Arg371) in the active site. nih.gov

Acetamido Group: The acetamido group at the C-5 position is one of the four essential substituents around the dihydropyran ring that is critical for binding. acs.org

Glycerol Side Chain: The tri-hydroxypropyl (glycerol) side chain at C-6 also plays a significant role in anchoring the inhibitor within the active site. acs.org

The collective interactions of these functional groups ensure that Zanamivir binds more tightly to the neuraminidase active site than its natural substrate, sialic acid, leading to effective inhibition of the enzyme. nih.gov

| Functional Group | Position | Interacting Enzyme Residue(s) | Reference |

|---|---|---|---|

| Guanidino | C-4 | Glu119 | nih.govnih.gov |

| Carboxyl | C-2 | Arg118, Arg292, Arg371 | nih.gov |

| Acetamido | C-5 | Critical for overall binding | acs.org |

| Glycerol Side Chain | C-6 | Critical for overall binding | acs.org |

Antiviral Efficacy Studies of Zanamivir Amine Triacetate Methyl Ester Derivatives

In Vitro Antiviral Assays

The antiviral activity of Zanamivir (B325), a derivative of Zanamivir Amine Triacetate Methyl Ester, has been extensively evaluated through various in vitro assays. These laboratory-based tests are crucial in determining the compound's potential to inhibit viral replication and protect host cells from virus-induced damage.

Inhibition of Viral Replication in Cell Culture Models

Studies utilizing cell culture models are fundamental in assessing the direct antiviral effects of a compound. In these controlled environments, the ability of Zanamivir and its derivatives to suppress the proliferation of influenza viruses is quantified. For instance, the inhibition of viral replication in Madin-Darby canine kidney (MDCK) cell cultures is a common method used to evaluate antiviral potency researchgate.net. Research has shown that Zanamivir effectively inhibits the replication of influenza viruses at micromolar concentrations researchgate.net. Furthermore, when Zanamivir is attached to a polymer, its inhibitory activity against influenza A viruses in vitro has been observed to be significantly enhanced compared to the small-molecule drug itself nih.govmit.edu.

A yield reduction assay in MDCK cells is another method used to determine antiviral efficacy. In such assays, cells are infected with the virus, and the concentration of the inhibitor required to reduce the viral yield is measured nih.gov.

Comparative Efficacy against Various Influenza Strains (e.g., H1N1, H3N2, H5N1)

The broad-spectrum activity of Zanamivir and its derivatives against different influenza strains is a critical aspect of its antiviral profile. Studies have demonstrated the efficacy of these compounds against influenza A subtypes, including H1N1 and H3N2, as well as influenza B viruses nih.govnih.gov. Zanamivir is noted to be more effective against influenza B virus than oseltamivir (B103847) nih.gov.

The inhibitory activity of Zanamivir derivatives has also been tested against highly pathogenic avian influenza strains like H5N1. Plaque reduction assays have been employed to determine the antiviral activities of synthesized compounds against wild-type and mutated H5N1 strains, as well as H1N1 nih.gov.

Below is a table summarizing the comparative efficacy of Zanamivir against various influenza strains from a study.

| Influenza Strain | Efficacy | Reference |

| Influenza A (H1N1) | Effective | nih.govnih.gov |

| Influenza A (H3N2) | Effective | nih.govnih.gov |

| Influenza B | More effective than oseltamivir | nih.gov |

| Influenza A (H5N1) | Active | nih.gov |

In Vivo Efficacy Models

Following promising in vitro results, the antiviral efficacy of Zanamivir derivatives is further evaluated in living organisms. These in vivo models are essential for understanding the drug's performance in a more complex biological system.

Animal Models of Influenza Infection (e.g., mice, ferrets)

Mice and ferrets are the most commonly used animal models for studying influenza infection and the efficacy of antiviral treatments nih.govmit.edu. These models allow researchers to assess the ability of a compound to reduce viral replication, alleviate symptoms, and improve survival rates in a living host.

In studies with Zanamivir conjugated to poly-L-glutamine, both mouse and ferret models of influenza infection were utilized to test its antiviral efficacy nih.govmit.edu. Lethal mouse models with H7N7 and H1N1(09)pdm influenza viruses have also been established to evaluate the therapeutic potential of Zanamivir plos.org.

Evaluation of Viral Load Reduction

A key measure of in vivo efficacy is the reduction in viral load, which refers to the quantity of virus in a given volume of fluid, such as blood or respiratory secretions. A significant reduction in viral load is indicative of a potent antiviral effect.

In a study involving military conscripts with influenza, treatment with inhaled Zanamivir resulted in a significant reduction in viral load compared to a placebo nih.gov. The mean area under the curve for viral load during the first 48 hours of treatment was significantly lower in the Zanamivir group nih.gov.

Furthermore, in animal studies, Zanamivir attached to poly-L-glutamine demonstrated a substantial reduction in viral titers. In ferrets with established influenza infection, this conjugate reduced viral titers up to 30-fold for six days. In mice, a combined prophylactic and therapeutic use of the drug conjugate led to up to a 190-fold reduction in viral load nih.govmit.edu.

The following table presents a summary of viral load reduction observed in an in vivo study.

| Animal Model | Treatment | Outcome | Reference |

| Ferrets | Zanamivir conjugated to poly-L-glutamine | Up to 30-fold reduction in viral titers | nih.govmit.edu |

| Mice | Zanamivir conjugated to poly-L-glutamine | Up to 190-fold reduction in viral load | nih.govmit.edu |

Survival Studies and Disease Progression Assessment

In preclinical evaluations, the efficacy of antiviral agents is often measured by their ability to improve survival rates and mitigate the progression of influenza virus infection in animal models. For derivatives of Zanamivir, these studies are crucial in determining their potential for clinical development.

One study designed and synthesized a series of novel Zanamivir derivatives, leading to the identification of a compound with potent antiviral activity. This particular derivative exhibited an IC50 of 0.670 µM and a selectivity index (SI) greater than 149 against the A/WSN/33 H1N1 virus, indicating a high degree of efficacy and a favorable preliminary safety profile in vitro. While specific in vivo survival data for this compound was not detailed in the abstract, a high SI is often a strong predictor of in vivo success, suggesting that such derivatives could lead to improved survival and reduced disease severity in animal models of influenza.

Clinical data on Zanamivir itself has demonstrated a reduction in the duration of illness in adults. Studies have shown that patients treated with Zanamivir recover significantly faster than those who receive a placebo. Specifically, the median time to recovery was reduced by one day in the Zanamivir group compared to the placebo group. These findings underscore the therapeutic benefit of inhibiting neuraminidase and provide a benchmark for assessing the performance of novel Zanamivir derivatives in survival and disease progression studies.

Preclinical Evaluation of Novel Derivatives

The preclinical development of antiviral drugs involves rigorous evaluation to identify compounds with enhanced efficacy and favorable pharmacological properties. Zanamivir itself has undergone extensive toxicological studies which demonstrated its very low toxicity, with no drug-specific toxicities observed in animal studies even at high concentrations. This established safety profile provides a strong foundation for the development of its derivatives.

Recent research has focused on designing and synthesizing new Zanamivir derivatives with improved inhibitory activity against neuraminidase. Through molecular modeling techniques such as 3D-QSAR, molecular docking, and molecular dynamics simulations, researchers have been able to design and predict the activity of new neuraminidase inhibitors. Two such designed compounds were synthesized and evaluated, with one showing superior antiviral activity against A/WSN/33 H1N1 compared to the parent drug, Zanamivir.

Further preclinical studies have explored novel analogs of Zanamivir through in silico methods, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and molecular docking studies. These computational tools help in identifying analogs with better binding affinity to the neuraminidase enzyme and predicting their pharmacokinetic and toxicity profiles, thereby prioritizing promising candidates for synthesis and further in vitro and in vivo testing.

Comparative Efficacy with Existing Antiviral Agents

A critical aspect of evaluating novel antiviral agents is to compare their efficacy with existing approved drugs. The primary comparators for Zanamivir and its derivatives are other neuraminidase inhibitors, most notably Oseltamivir.

Another comparative study in COPD patients with seasonal influenza found that both Oseltamivir and Zanamivir significantly reduced body temperature by the third day of treatment. However, a higher proportion of patients in the Oseltamivir group showed clinical improvement in influenza-like symptoms on days 3 and 7 compared to the Zanamivir group.

In vitro studies have also compared the inhibitory activity of Zanamivir, Oseltamivir, and other novel neuraminidase inhibitors against various influenza virus isolates. For instance, the novel cyclopentane inhibitor RWJ-270201 was found to be comparable to Oseltamivir carboxylate and more potent than Zanamivir against influenza A virus neuraminidase activity. Against influenza B virus isolates, RWJ-270201 was comparable to Zanamivir and significantly more potent than Oseltamivir carboxylate.

A randomized placebo-controlled trial comparing Oseltamivir, Zanamivir, and their combination found that for the predominant A(H3N2) viruses during the 2008-2009 season, Oseltamivir monotherapy showed significantly higher clinical and virological efficacy than Zanamivir monotherapy.

The table below summarizes the comparative efficacy data from a study on neuraminidase inhibitors against clinical isolates of influenza viruses.

| Compound | Influenza A (Median IC50 in nM) | Influenza B (Median IC50 in nM) |

|---|---|---|

| RWJ-270201 | 0.34 | 1.36 |

| Oseltamivir Carboxylate | 0.45 | 8.5 |

| Zanamivir | 0.95 | 2.7 |

Mechanisms of Viral Resistance and Strategies for Overcoming Resistance

Molecular Basis of Zanamivir (B325) Resistance

The development of resistance to Zanamivir is a complex process involving specific genetic changes in the influenza virus. These changes can alter the structural and enzymatic properties of the neuraminidase protein, thereby reducing the binding affinity of the inhibitor.

Several key amino acid substitutions in the neuraminidase active site have been identified as conferring reduced susceptibility to Zanamivir. Among the notable mutations are R152K, I223R, and Q136K.

The R152K mutation, where arginine at position 152 is replaced by lysine (B10760008), has been associated with resistance to both Zanamivir and Oseltamivir (B103847) in influenza B viruses. nih.govpsu.edu This residue is conserved and plays a role in the interaction with the N-acetyl moiety of both sialic acid and neuraminidase inhibitors. nih.gov

The I223R mutation, an isoleucine-to-arginine substitution, has been identified in the 2009 pandemic H1N1 strain and can confer resistance to both Oseltamivir and Zanamivir. mdpi.complos.org Structural analyses have shown that this mutation can cause a shrinkage of a hydrophobic pocket within the active site, thereby affecting the binding of neuraminidase inhibitors. plos.org

The Q136K mutation, a glutamine-to-lysine change, has been shown to cause a significant reduction in Zanamivir susceptibility, with some reports indicating an approximately 300-fold decrease. asm.orgnih.gov This mutation, however, does not appear to affect Oseltamivir susceptibility. asm.orgnih.gov The Q136K mutation has been detected in a small percentage of seasonal H1N1 influenza isolates. psu.edunih.gov Interestingly, this mutation can arise during the process of virus isolation in Madin-Darby canine kidney (MDCK) cells, which can complicate surveillance efforts. nih.gov

| Mutation | Affected Influenza Type/Subtype | Effect on Zanamivir Susceptibility | Cross-Resistance |

|---|---|---|---|

| R152K | Influenza B | Reduced | Oseltamivir nih.govpsu.edu |

| I223R | Influenza A (H1N1)pdm09 | Reduced | Oseltamivir mdpi.complos.org |

| Q136K | Influenza A (H1N1) | Markedly Reduced | Peramivir (reduced susceptibility), but not Oseltamivir asm.orgnih.gov |

Mutations conferring resistance to Zanamivir often do so by altering the intricate network of hydrogen bonds that stabilize the drug within the neuraminidase active site. For instance, the Q136K mutation is believed to disrupt a critical hydrogen bonding network. asm.org The side chain of Q136 normally interacts with the side chain of R156, which in turn interacts with D151. asm.org D151 forms two important hydrogen bonds with the guanidino group of Zanamivir. asm.org The substitution to a lysine at position 136 can break this network, leading to increased mobility of R156 and D151 and thereby disturbing their interactions with the drug. asm.orgresearchgate.net

Similarly, the I223R mutation leads to a shrinkage of a hydrophobic pocket in the active site. plos.org This conformational change hinders the optimal binding of neuraminidase inhibitors. plos.org These alterations in the active site conformation are a key mechanism by which resistant variants evade the inhibitory action of Zanamivir.

However, the impact on fitness can vary depending on the specific mutation. Some mutations may have a minimal effect on viral fitness, allowing the resistant strain to circulate in the population. The functional balance between the hemagglutinin (HA) and neuraminidase (NA) proteins is crucial for viral fitness, and changes in NA activity can influence the evolutionary potential of HA. oup.com Viruses with neuraminidase inhibitor resistance mutations may sometimes have lower replication capacity and transmission ability, and these resistant variants may disappear once the drug pressure is removed.

Monitoring and Surveillance of Resistant Strains

Given the potential for the emergence and spread of drug-resistant influenza strains, robust monitoring and surveillance programs are essential. nih.gov Global surveillance networks, such as the World Health Organization's Global Influenza Surveillance and Response System (GISRS), play a critical role in tracking the prevalence of antiviral resistance. nih.govnih.gov These programs routinely collect and analyze influenza virus isolates from around the world to monitor for reduced susceptibility to neuraminidase inhibitors. nih.govhealth.gov.au

Surveillance strategies typically involve both phenotypic and genotypic testing. Phenotypic assays, such as neuraminidase inhibition assays, measure the concentration of a drug required to inhibit the enzyme's activity by 50% (IC50). nih.govhealth.gov.au Genotypic testing involves sequencing the neuraminidase gene to identify known resistance-conferring mutations. service.gov.uk This dual approach allows for the early detection of resistant variants and informs public health recommendations for antiviral use. nih.gov In some regions, national public health institutes conduct nationwide surveillance to detect antiviral-resistant influenza viruses. jihs.go.jp

Strategies for Developing Resistance-Evasive Derivatives

The emergence of Zanamivir-resistant strains necessitates the development of new antiviral agents that can overcome these resistance mechanisms. Structure-based drug design is a powerful strategy in this endeavor.

By leveraging the three-dimensional crystal structures of neuraminidase, both wild-type and mutant forms, researchers can design novel inhibitors that are less susceptible to the effects of resistance mutations. nih.govnih.gov One promising approach is to target conserved regions of the enzyme or sites that are essential for its function. nih.gov

A key strategy involves designing inhibitors that can exploit additional binding pockets adjacent to the active site. For example, the "150-cavity," a transient pocket that opens near the substrate-binding site, has been identified as a potential target. nih.govresearchgate.net This cavity is present in group 1 neuraminidases (including N1) but not in group 2. nih.gov Zanamivir derivatives with extended side chains have been designed to interact with this 150-cavity, showing activity against both wild-type and Oseltamivir-resistant strains. nih.gov

Another potential target is the "430-loop," which creates a cavity near the active site in both group 1 and group 2 neuraminidases. nih.gov Researchers have designed and synthesized Zanamivir analogs with extended side chains at the C-1 position that project towards this 430-loop. nih.govelsevierpure.com Some of these novel compounds have demonstrated potent inhibitory activity against both groups of neuraminidases, highlighting the potential of this strategy for developing broad-spectrum, resistance-evasive inhibitors. nih.govelsevierpure.com

Development of Multi-Targeted Antivirals

The emergence of drug-resistant influenza strains necessitates innovative therapeutic approaches that can effectively combat these evolving threats. One of the most promising strategies is the development of multi-targeted antivirals, which are designed to interact with multiple viral or host components simultaneously. This approach can enhance antiviral efficacy and reduce the likelihood of resistance development, as the virus would need to acquire multiple mutations to overcome the drug's effects. longdom.org

Combination therapy, the concurrent use of two or more antiviral agents with different mechanisms of action, is a key strategy in the development of multi-targeted treatments. longdom.orgfrontiersin.org By targeting different stages of the viral life cycle, combination therapies can create a higher barrier to resistance. nih.gov For instance, combining a neuraminidase inhibitor like Zanamivir with a drug that targets a different viral protein, such as the M2 ion channel or the RNA polymerase, can be more effective than monotherapy. nih.govnih.gov

Research has explored various combination therapies for influenza. The use of two neuraminidase inhibitors, such as oseltamivir and zanamivir, has been investigated as a way to suppress the emergence of resistant viruses. mdpi.com Additionally, combining neuraminidase inhibitors with antivirals that have different mechanisms of action, such as baloxavir (B560136) marboxil (a cap-dependent endonuclease inhibitor), is being studied to improve treatment outcomes and prevent resistance. longdom.org Preclinical studies have also shown synergistic effects when neuraminidase inhibitors are combined with other investigational drugs. mdpi.com